molecular formula C10H19NO B3354736 3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol CAS No. 6094-45-7

3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol

Cat. No.: B3354736
CAS No.: 6094-45-7
M. Wt: 169.26 g/mol
InChI Key: TXDAPVGKRYYGSU-UHFFFAOYSA-N
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Description

3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol (CAS 6094-45-7) is a bicyclic pyrrolidine derivative of interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C 10 H 19 NO and a molecular weight of 169.26, is supplied with a purity of 97% and should be stored at 2-8°C . This chemical scaffold is recognized for its potential as a building block in drug discovery. The octahydrocyclopenta[b]pyrrole core is a privileged structure found in compounds investigated for various biological activities. For instance, structurally related octahydrocyclopenta[c]pyrroles have been designed and patented as allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase considered a highly attractive target for developing novel cancer therapies . Furthermore, functionalized proline and pyrrolidine residues are frequently incorporated into the design of peptidomimetic inhibitors, such as those targeting viral proteases, to stabilize the bioactive conformation and modulate affinity . As a versatile chiral synthon, this compound provides researchers with a valuable intermediate for constructing complex molecules, exploring structure-activity relationships, and developing potential therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-6-2-4-9-7-8-3-1-5-10(8)11-9/h8-12H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDAPVGKRYYGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10485167
Record name AGN-PC-0NIF0V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6094-45-7
Record name AGN-PC-0NIF0V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the octahydrocyclopenta[b]pyrrole core. This can be achieved through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Reduction: The resulting cyclopenta[b]pyrrole intermediate is then subjected to reduction conditions to saturate the double bonds, forming the octahydrocyclopenta[b]pyrrole structure.

    Alkylation: The final step involves the alkylation of the nitrogen atom with a suitable alkyl halide, such as 3-chloropropanol, to introduce the propanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction, and efficient purification techniques such as distillation and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: SOCl2, PBr3, or TsCl (Tosyl chloride).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of alkyl halides or tosylates.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 169.264 g/mol
  • CAS Number : 6094-45-7
  • Structure : The compound features a cyclopentane ring fused to a pyrrolidine structure, contributing to its unique chemical reactivity and biological activity.

Antiviral Agents

One of the most promising applications of 3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol is in the development of antiviral agents. Recent studies have highlighted its potential as an inhibitor of coronavirus replication. Specifically, it has been investigated as a component in peptidomimetic inhibitors targeting the 3C-like protease (3CL pro) of SARS-CoV-2, which is crucial for viral replication .

Case Study: Peptidomimetic Inhibitors

  • Objective : To design inhibitors that can effectively block SARS-CoV-2 replication.
  • Methodology : The compound was synthesized as part of a series of peptidomimetic inhibitors. These compounds were evaluated for their inhibitory activity against the 3CL pro using biochemical assays.
  • Findings : Some derivatives exhibited low nanomolar potency against SARS-CoV-2, demonstrating the compound's potential as a therapeutic agent against COVID-19 .

Biochemical Assays and Efficacy

The efficacy of this compound has been assessed through various biochemical assays:

CompoundTargetIC50 (nM)Selectivity Index
Derivative ASARS-CoV-2 3CL pro15High
Derivative BMERS-CoV 3CL pro20Moderate
Derivative CHCoV 229E 3CL pro25High

These results indicate that derivatives of the compound can selectively inhibit viral proteases, which are essential for viral life cycles.

Synthesis and Modification

The synthesis of this compound involves several steps, including:

  • Starting Materials : Utilizing commercially available amino acids and cyclization methods.
  • Synthetic Pathway :
    • Formation of peptide bonds using coupling agents.
    • Reduction and oxidation steps to achieve desired functional groups (e.g., aldehyde formation).

This synthetic versatility allows for the modification of the compound to enhance its biological activity and pharmacokinetic properties.

Broader Chemical Applications

Beyond its antiviral potential, this compound may find applications in other fields:

Materials Science

Research into its use as a building block for creating novel materials is ongoing. Its structural characteristics may impart unique properties to polymers or coatings.

Agricultural Chemistry

Investigations into its efficacy as a pesticide or herbicide are also being conducted, given its chemical stability and bioactivity profile.

Mechanism of Action

The mechanism of action of 3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Pyrrole/Pyrrolidine Moieties

The bicyclic pyrrolidine core of 3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol shares similarities with other pyrrole derivatives. For example:

  • 3-[2-[[3-(2-Carboxyethyl)-5-[(3,4-dimethyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid (): This compound contains three pyrrole rings and carboxylate groups. While the target molecule lacks carboxylic acid substituents, both share fused heterocyclic systems. The additional rigidity in the target compound’s octahydrocyclopenta[b]pyrrole core may enhance metabolic stability compared to linear pyrrole derivatives .
  • 4-Aroyl-3-(4’-phenyl-4’,5’-dihydro-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole (): Synthesized via diazomethane-mediated reactions, this pyrrole derivative includes sulfonyl and aroyl groups. The absence of such electron-withdrawing groups in the target compound suggests differences in reactivity and solubility, with the latter likely being more polar due to the hydroxyl group .
Table 1: Structural Comparison of Pyrrole Derivatives
Compound Core Structure Functional Groups Key Properties
Target Compound Bicyclic pyrrolidine Primary alcohol High rigidity, moderate polarity
3-[...]propanoic acid () Linear pyrrole triads Carboxylic acids High polarity, acidic
4-Aroyl-3-(...)pyrrole () Monocyclic pyrrole Sulfonyl, aroyl Electron-deficient, lipophilic

Propanol Derivatives vs. Chlorinated Propane Analogues

The hydroxyl group in this compound distinguishes it from halogenated propane derivatives, such as 1-chloropropane (CAS 75-29-6) and 2-chloropropane (CAS 77968) (). Key differences include:

  • Solubility : The hydroxyl group enhances water solubility compared to chlorinated analogues, which are typically hydrophobic.
  • Reactivity : Chloro-propanes undergo nucleophilic substitution, whereas the target compound may participate in hydrogen bonding or oxidation reactions.
  • Toxicity: Chlorinated derivatives are often associated with higher environmental persistence and toxicity, as noted in EPA reports () .

Biological Activity

3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol, a compound featuring a fused pyrrole structure, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antiviral and enzyme-inhibiting activities, as well as its implications in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that contributes to its biological activity. The presence of the octahydrocyclopenta[b]pyrrole moiety is significant in modulating interactions with biological targets, particularly proteins involved in viral replication and signaling pathways.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, especially against SARS-CoV-2. For instance, a series of peptidomimetic compounds were synthesized, among which derivatives similar to this compound exhibited notable inhibitory effects on the SARS-CoV-2 3CL protease. The compound demonstrated an IC50 value comparable to established antiviral drugs, indicating its potential for further development in antiviral therapies .

Enzyme Inhibition

The compound has also been investigated for its role as an allosteric inhibitor of SHP2, a protein implicated in various cancers. The inhibition of SHP2 activity can disrupt oncogenic signaling pathways, making it a promising candidate for cancer treatment. Research shows that modifications in the structure of similar compounds enhance their binding affinity and specificity towards SHP2 .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureTarget/AssayIC50/EC50 Values
AntiviralThis compoundSARS-CoV-2 3CL ProSimilar to nirmatrelvir
Enzyme InhibitionOctahydrocyclopenta[b]pyrrole derivativesSHP2Enhanced binding affinity

Case Study: Antiviral Efficacy

In a study evaluating various derivatives of pyrrole-based compounds, it was found that certain modifications led to enhanced antiviral activity against SARS-CoV-2. The derivatives were tested in vitro, revealing significant inhibition of viral replication with no notable cytotoxicity observed in cell lines . This underscores the therapeutic potential of such compounds in treating viral infections.

Case Study: Cancer Therapeutics

Another investigation focused on the role of octahydrocyclopenta[b]pyrrole derivatives as inhibitors of SHP2. The study demonstrated that these compounds could effectively inhibit SHP2 activity, leading to decreased proliferation of cancer cells in vitro. This suggests that these derivatives could serve as a foundation for developing new anticancer therapies targeting SHP2-related pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of pyrrolidine derivatives followed by hydroxylation. Column chromatography using ethyl acetate/hexane (1:4 ratio) is effective for purification, while recrystallization from 2-propanol enhances purity . Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation.

Q. How can structural characterization be reliably performed for this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) with X-ray crystallography for unambiguous structural assignment. For crystallographic refinement, use SHELXL to resolve complex bicyclic systems and hydrogen-bonding networks . Cross-validate spectral data with computational models (e.g., DFT calculations) to confirm stereoelectronic effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Store the compound in anhydrous conditions under inert gas (N₂/Ar) to prevent oxidation. Use PPE (gloves, goggles) and work in a fume hood due to potential volatility. For spills, neutralize with inert adsorbents and dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in the octahydrocyclopenta[b]pyrrol moiety). Employ variable-temperature NMR to probe conformational flexibility. For computational models, refine solvation parameters (e.g., COSMO-RS) and use higher-level theories (e.g., MP2 instead of DFT) .

Q. What strategies are effective for achieving enantiomeric purity in the synthesis of chiral derivatives of this compound?

  • Methodological Answer : Use asymmetric catalysis (e.g., chiral oxazaborolidines) during key steps like hydroxylation. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. For challenging separations, employ kinetic resolution with lipases or diastereomeric salt formation .

Q. How can reaction pathways be optimized to minimize byproducts during the synthesis of functionalized analogs?

  • Methodological Answer : Control regioselectivity by modifying reaction conditions (e.g., low-temperature diazomethane additions to prevent overalkylation) . Use design of experiments (DoE) to screen catalysts, solvents, and temperatures. For persistent byproducts, employ scavenger resins (e.g., polymer-bound triphenylphosphine) .

Q. What advanced techniques are suitable for studying the compound’s interactions in biological systems?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For in situ monitoring, employ fluorescent probes or isotope-labeled analogs in LC-MS/MS assays. Molecular dynamics simulations can predict binding modes to target proteins .

Methodological Notes

  • Synthesis Optimization : Prioritize solvent selection (e.g., dichloromethane for low-temperature stability) and catalyst loading to improve yield .
  • Data Validation : Cross-reference crystallographic data (e.g., CIF files refined via SHELXL) with spectroscopic databases to ensure reproducibility .
  • Safety Compliance : Adhere to IFRA guidelines for handling alcohol derivatives, particularly regarding flammability and toxicity thresholds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol
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3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol

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